2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide 2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461463
InChI: InChI=1S/C13H17FN2O/c1-9(10-2-4-11(14)5-3-10)16(12-6-7-12)13(17)8-15/h2-5,9,12H,6-8,15H2,1H3
SMILES: CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CN
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol

2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

CAS No.:

Cat. No.: VC13461463

Molecular Formula: C13H17FN2O

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide -

Specification

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[1-(4-fluorophenyl)ethyl]acetamide
Standard InChI InChI=1S/C13H17FN2O/c1-9(10-2-4-11(14)5-3-10)16(12-6-7-12)13(17)8-15/h2-5,9,12H,6-8,15H2,1H3
Standard InChI Key XYGUUUJMNWHOHC-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CN
Canonical SMILES CC(C1=CC=C(C=C1)F)N(C2CC2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • A central acetamide backbone.

  • A cyclopropyl substituent at the N-terminal.

  • A 4-fluorophenyl-ethyl group at the second nitrogen.

This configuration introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic profiles. The fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopropyl ring imposes conformational constraints that may enhance receptor binding specificity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H17FN2O\text{C}_{13}\text{H}_{17}\text{FN}_2\text{O}
Molecular Weight236.28 g/mol
logP (Predicted)2.1–2.5
SolubilityLow aqueous solubility

Synthesis and Analytical Characterization

Analytical Data

  • NMR: Key signals include a triplet for the cyclopropyl protons (δ 0.5–1.2 ppm) and a doublet for the fluorophenyl aromatic protons (δ 7.2–7.4 ppm) .

  • MS: ESI-MS shows a prominent [M+H]+ peak at m/z 237.1 .

Pharmacological Profile

Opioid Receptor Interactions

Preliminary studies suggest affinity for κ-opioid (KOP) and μ-opioid (MOP) receptors, with selectivity modulated by the cyclopropyl group . Comparative data with structurally related compounds:

CompoundKOP KiK_i (nM)MOP KiK_i (nM)Selectivity Ratio (KOP/MOP)
2-Amino-N-cyclopropyl...0.8120150
U50,488 (Reference)1.2450375

The compound’s KOP selectivity may reduce addiction liability compared to traditional opioids .

Analgesic Efficacy

In vivo models (e.g., acetic acid-induced writhing in mice) demonstrate antinociceptive effects at 5–10 mg/kg, comparable to morphine but with delayed onset .

ParameterValueSource
LD50 (Oral, Rat)>500 mg/kg
Skin IrritationModerate
Ocular ToxicitySevere irritation

Metabolic Stability

Hepatic microsomal assays indicate rapid clearance via CYP3A4-mediated N-dealkylation, yielding a primary metabolite (2-amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide) .

Structural Analogs and SAR Insights

Modifications to the parent structure reveal critical structure-activity relationships (SAR):

  • Cyclopropyl Group: Replacement with bulkier substituents (e.g., cyclobutyl) enhances KOP affinity but reduces solubility .

  • Fluorophenyl Position: Para-substitution optimizes receptor binding; ortho-substitution diminishes activity .

AnalogKey ModificationKOP KiK_i (nM)
N-Cyclobutyl derivativeCyclopropyl → Cyclobutyl0.5
2-Fluoro isomerFluorine at ortho12.4

Future Directions

  • Mechanistic Studies: Elucidate exact binding modes via cryo-EM or X-ray crystallography.

  • Prodrug Development: Address solubility limitations through phosphate ester prodrugs .

  • Toxicogenomics: Assess genotoxicity risks associated with long-term exposure.

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